![molecular formula C6H10N4O2S B2765057 (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 331837-70-8](/img/structure/B2765057.png)
(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
The compound “(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse agricultural, industrial, and biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal properties . Many antifungal drugs and fungicides contain a 1,2,4-triazole moiety in their structure .
Molecular Structure Analysis
The 1,2,4-triazole nucleus contains three nitrogen atoms in a single ring . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been reported for the corrosion inhibition of various metals . They are very effective in preventing the corrosion of metals like copper, iron, aluminium, zinc .Scientific Research Applications
- 1,2,4-triazole ring systems are renowned for their antifungal properties. Researchers have synthesized derivatives of 4-amino-5-mercapto-1,2,4-triazole and screened them for antifungal activity. These compounds exhibit promising results against both Gram-positive and Gram-negative fungi .
- Schiff bases derived from 3-substituted 4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential as analgesic and anti-inflammatory agents .
- The mercapto- and thione-substituted 1,2,4-triazole derivatives, including 4-amino-5-mercapto-1,2,4-triazole, exhibit antioxidant properties .
- Some drugs containing 1,2,4-triazole skeletons, such as furazonal, have hepatoprotective effects .
- Amines related to 1,2,4-triazoles are used in medicine. For instance, furazonal (hepatoprotective), thiotriazoline (antioxidant), and cardiotril (anti-ischemic) incorporate this structure .
Antifungal Activity
Analgesic and Anti-Inflammatory Properties
Antioxidant and Hepatoprotective Effects
Anti-HIV Potential
Industrial Applications
Selective Adsorption of Ga3+ Ions
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives often involves their interaction with metal surfaces. They displace water molecules on the surface and form a protective film due to their abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .
Future Directions
Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . They are regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . Future research may focus on exploring their potential applications in various fields, including medicine, agriculture, and industry .
properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXUXLPHVIUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid |
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